molecular formula C19H23NO2 B14271721 2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide CAS No. 181775-45-1

2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide

Cat. No.: B14271721
CAS No.: 181775-45-1
M. Wt: 297.4 g/mol
InChI Key: VAQNUBBZKOZSNT-UHFFFAOYSA-N
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Description

2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to the naphthalene ring and two isopropyl groups attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide can be achieved through several synthetic routes. One common method involves the acylation of naphthalene-1-carboxamide with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the use of Friedel-Crafts acylation, where naphthalene-1-carboxamide is treated with acetyl chloride and a Lewis acid catalyst such as aluminum chloride. This reaction also requires reflux conditions and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The acetyl group and the naphthalene ring play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The isopropyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-N,N-di(propan-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    2-Acetyl-N,N-di(propan-2-yl)aniline: Contains an aniline group instead of a carboxamide group.

    2-Acetyl-N,N-di(propan-2-yl)phenylacetamide: Similar structure with a phenylacetamide group.

Uniqueness

2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel materials and bioactive molecules.

Properties

CAS No.

181775-45-1

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H23NO2/c1-12(2)20(13(3)4)19(22)18-16(14(5)21)11-10-15-8-6-7-9-17(15)18/h6-13H,1-5H3

InChI Key

VAQNUBBZKOZSNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC2=CC=CC=C21)C(=O)C

Origin of Product

United States

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